molecular formula C13H9ClF6N4O B3042597 N'3-[3,5-di(trifluoromethyl)phenyl]-5-chloro-1-methyl-1H-pyrazole-3-carbohydrazide CAS No. 648408-73-5

N'3-[3,5-di(trifluoromethyl)phenyl]-5-chloro-1-methyl-1H-pyrazole-3-carbohydrazide

Cat. No. B3042597
CAS RN: 648408-73-5
M. Wt: 386.68 g/mol
InChI Key: WEAWJGDCXXDAQT-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with two nitrogen atoms. In this case, the pyrazole ring is substituted with a 3,5-di(trifluoromethyl)phenyl group and a carbohydrazide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the 3,5-di(trifluoromethyl)phenyl group, and the carbohydrazide group . The trifluoromethyl groups are electron-withdrawing, which would affect the electronic properties of the molecule.


Chemical Reactions Analysis

As a pyrazole derivative, this compound could potentially participate in various chemical reactions. For example, it could undergo electrophilic substitution reactions at the pyrazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl groups could increase the compound’s lipophilicity, which could affect its solubility and permeability .

Future Directions

The study of pyrazole derivatives is an active area of research due to their diverse biological activities. Future research could explore the synthesis of new pyrazole derivatives, their biological activities, and their potential applications in medicine .

properties

IUPAC Name

N'-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-1-methylpyrazole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF6N4O/c1-24-10(14)5-9(23-24)11(25)22-21-8-3-6(12(15,16)17)2-7(4-8)13(18,19)20/h2-5,21H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAWJGDCXXDAQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)NNC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'3-[3,5-di(trifluoromethyl)phenyl]-5-chloro-1-methyl-1H-pyrazole-3-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'3-[3,5-di(trifluoromethyl)phenyl]-5-chloro-1-methyl-1H-pyrazole-3-carbohydrazide
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N'3-[3,5-di(trifluoromethyl)phenyl]-5-chloro-1-methyl-1H-pyrazole-3-carbohydrazide
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N'3-[3,5-di(trifluoromethyl)phenyl]-5-chloro-1-methyl-1H-pyrazole-3-carbohydrazide
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N'3-[3,5-di(trifluoromethyl)phenyl]-5-chloro-1-methyl-1H-pyrazole-3-carbohydrazide
Reactant of Route 5
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N'3-[3,5-di(trifluoromethyl)phenyl]-5-chloro-1-methyl-1H-pyrazole-3-carbohydrazide
Reactant of Route 6
N'3-[3,5-di(trifluoromethyl)phenyl]-5-chloro-1-methyl-1H-pyrazole-3-carbohydrazide

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